Lanicemin-Dihydrochlorid

Übersicht

Beschreibung

- ARL 15896AR, auch bekannt als [(S)-Alpha-Phenyl-2-Pyridine-Ethanamin Dihydrochlorid], ist ein N-Methyl-D-Aspartat (NMDA)-Rezeptor-Antagonist mit geringer Affinität und gebrauchsabhängiger Wirkung.

- Es wurde durch einen rationalen Arzneimittelentwicklungsprozess und biochemisches Screening identifiziert .

- ARL 15896AR hat sich als vielversprechend für den Schutz des Nervensystems vor Ischämie/Exzitotoxizität erwiesen.

Wissenschaftliche Forschungsanwendungen

- ARL 15896AR wurde in verschiedenen in vivo und in vitro Modellen untersucht, die mit Ischämie/Exzitotoxizität verbunden sind.

- Seine potenziellen Anwendungen umfassen die Behandlung von Schlaganfällen, wo es neuroprotektive Wirkung gezeigt hat .

- Weitere Forschung könnte seine Rolle bei anderen neurologischen Erkrankungen untersuchen.

Wirkmechanismus

- ARL 15896AR entfaltet seine Wirkung durch Blockierung von NMDA-Rezeptoren.

- Dadurch wird ein übermäßiger Kalziumeinstrom verhindert, der bei Ischämie am neuronalen Zelltod beteiligt ist .

Wirkmechanismus

Target of Action

Lanicemine dihydrochloride primarily targets the N-methyl-D-aspartate receptor (NMDAR) . NMDARs are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity, which is important for memory function .

Mode of Action

Lanicemine dihydrochloride acts as a low-trapping NMDA receptor antagonist . This means it binds to and inhibits the activity of NMDARs, but with a lower propensity to trap ions in the channel compared to other NMDA receptor antagonists . This unique mode of action allows lanicemine to exert its therapeutic effects with minimal psychotomimetic side effects .

Biochemical Pathways

As an nmda receptor antagonist, it likely impacts pathways involved in synaptic plasticity and neuronal communication . By inhibiting NMDARs, lanicemine may modulate the flow of ions in neurons, thereby affecting neuronal excitability and communication .

Result of Action

The inhibition of NMDARs by lanicemine dihydrochloride can lead to a decrease in neuronal excitability and communication . This may result in the alleviation of symptoms in conditions like major depressive disorder .

Safety and Hazards

Lanicemine is toxic if swallowed . After handling, skin should be washed thoroughly . It should not be used while eating, drinking, or smoking . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted immediately . It should be stored locked up and disposed of in an approved waste disposal plant .

Relevant Papers Several papers have been published on Lanicemine. For instance, a study titled “Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study” investigated the efficacy and safety of adjunctive Lanicemine in the treatment of major depressive disorder over 12 weeks . Another study titled “Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice” explored the combined effects of hyperforin and lanicemine . These papers provide valuable insights into the potential of Lanicemine as an antidepressant.

Biochemische Analyse

Biochemical Properties

Lanicemine dihydrochloride functions as a low-trapping NMDA channel blocker. It interacts with NMDA receptors, which are a type of glutamate receptor in the brain. The compound has a binding affinity (Ki) of 0.56-2.1 μM for NMDA receptors and an IC50 of 4-7 μM in CHO cells and 6.4 μM in Xenopus oocyte cells . These interactions inhibit the excitatory neurotransmitter glutamate, which plays a crucial role in synaptic plasticity and memory function.

Cellular Effects

Lanicemine dihydrochloride influences various cellular processes, particularly in neurons. It modulates cell signaling pathways by blocking NMDA receptors, which reduces calcium influx and subsequent excitotoxicity. This action helps in protecting neurons from damage and has been shown to produce sustained antidepressant effects . Additionally, lanicemine dihydrochloride affects gene expression related to synaptic plasticity and neuroprotection.

Molecular Mechanism

At the molecular level, lanicemine dihydrochloride exerts its effects by binding to the NMDA receptor, a type of ionotropic glutamate receptor. This binding inhibits the receptor’s activity, preventing excessive calcium influx into neurons, which can lead to excitotoxicity and neuronal damage . By modulating NMDA receptor activity, lanicemine dihydrochloride helps in stabilizing neural circuits involved in mood regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lanicemine dihydrochloride have been observed to change over time. The compound shows stability in its antidepressant effects with repeated administration, without causing significant psychotomimetic side effects

Dosage Effects in Animal Models

In animal models, the effects of lanicemine dihydrochloride vary with different dosages. Studies have shown that doses of 3, 10, or 30 mg/kg administered intraperitoneally produce dose-dependent elevations in spontaneous gamma-band EEG activity . Higher doses may lead to adverse effects, but the compound generally exhibits a favorable safety profile compared to other NMDA receptor antagonists.

Transport and Distribution

Within cells and tissues, lanicemine dihydrochloride is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight.

Subcellular Localization

The subcellular localization of lanicemine dihydrochloride is primarily within neuronal cells, where it targets NMDA receptors on the cell membrane . The compound may also localize to other cellular compartments involved in neurotransmitter regulation. Post-translational modifications and targeting signals may direct lanicemine dihydrochloride to specific subcellular locations, enhancing its therapeutic effects.

Vorbereitungsmethoden

- Die synthetische Route und die Reaktionsbedingungen für ARL 15896AR sind in der verfügbaren Literatur nicht allgemein dokumentiert.

- Es wird als Dihydrochloridsalz synthetisiert .

Analyse Chemischer Reaktionen

- ARL 15896AR wird hauptsächlich auf seine Auswirkungen auf NMDA-Rezeptoren untersucht.

- Es kommt wahrscheinlich zu Wechselwirkungen wie der Bindung an die Ionenkanalstelle an NMDA-Rezeptoren, was zu einer gebrauchsabhängigen Hemmung führt.

- Häufige Reagenzien und spezifische Reaktionswege werden nicht explizit angegeben.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von ARL 15896AR liegt in seinem Profil mit geringer Affinität und gebrauchsabhängiger Wirkung.

- Zu ähnlichen Verbindungen gehören NMDA-Rezeptor-Antagonisten mit hoher Affinität und kompetitiver Wirkung, die ausgeprägtere Nebenwirkungen haben können .

Eigenschaften

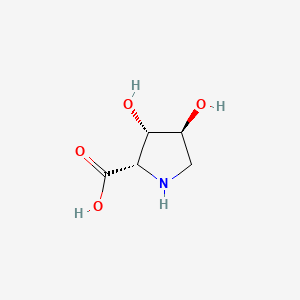

IUPAC Name |

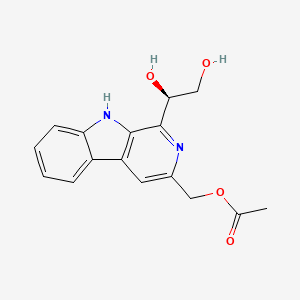

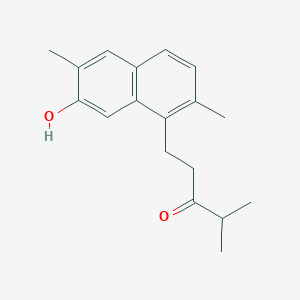

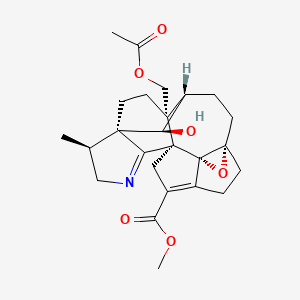

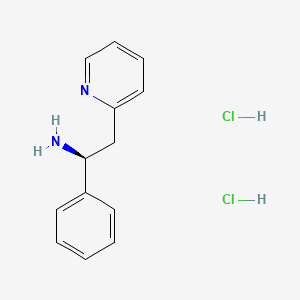

(1S)-1-phenyl-2-pyridin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.2ClH/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12;;/h1-9,13H,10,14H2;2*1H/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJHFYAGQZYCLC-GXKRWWSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153322-06-6 | |

| Record name | Lanicemine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (.alpha.S)-.alpha.-phenyl-2-pyridineethanamine hydrochloride (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANICEMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59E712CNQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

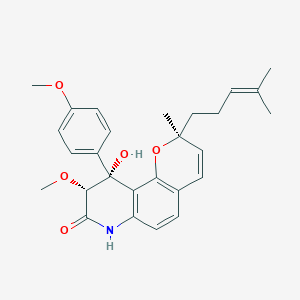

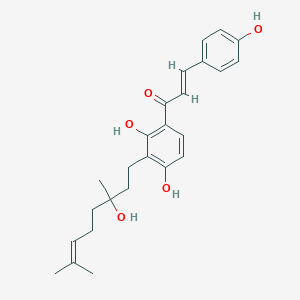

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.